2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide
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Overview
Description
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C11H16ClNO3S It is a derivative of benzenamine and is characterized by the presence of a chloro group, a methylsulfonyl group, and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the chlorination of benzenamine to introduce the chloro group. This is followed by the sulfonylation reaction to attach the methylsulfonyl group. The final step involves the amidation reaction with isopropylamine to form the benzamide structure. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding amines or thiols derivatives.
Scientific Research Applications
2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition. Additionally, the chloro and isopropyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(methylsulfonyl)aniline
- 2-chloro-4-(methylsulfonyl)benzoic acid
- 4-amino-3-chlorophenyl methyl sulfone
Uniqueness
Compared to similar compounds, 2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group attached to the benzamide structure. This modification enhances its chemical stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17ClN2O3S |
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Molecular Weight |
304.79 g/mol |
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17ClN2O3S/c1-8(2)14-12(16)10-6-5-9(7-11(10)13)15(3)19(4,17)18/h5-8H,1-4H3,(H,14,16) |
InChI Key |
WJKMOPRIRSBLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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